3-Fluorononan-2-one
Description
3-Fluorononan-2-one is a fluorinated aliphatic ketone with the molecular formula C₉H₁₇FO. Its structure consists of a nine-carbon alkyl chain with a ketone group at position 2 and a fluorine atom at position 3. This compound is of interest in organic synthesis and materials science due to the unique electronic and steric effects imparted by fluorine substitution.
Properties
CAS No. |
130409-83-5 |
|---|---|
Molecular Formula |
C9H17FO |
Molecular Weight |
160.23 g/mol |
IUPAC Name |
3-fluorononan-2-one |
InChI |
InChI=1S/C9H17FO/c1-3-4-5-6-7-9(10)8(2)11/h9H,3-7H2,1-2H3 |
InChI Key |
GUIKMOFSQXZSBE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)C)F |
Canonical SMILES |
CCCCCCC(C(=O)C)F |
Synonyms |
2-Nonanone, 3-fluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to 3-Fluorononan-2-one and highlight key differences in substituents and properties:
3-Fluorophenylacetone (CAS 1737-19-5)
- Molecular Formula : C₉H₉FO
- Structure : Aromatic ketone with a fluorine atom at the meta position of the phenyl ring and a methyl ketone group.
- Key Properties :
Nonan-2-one (Hypothetical Non-Fluorinated Analog)
- Molecular Formula : C₉H₁₈O
- Structure : Aliphatic ketone without fluorine substitution.
- Inferred Properties :
- Lower polarity compared to fluorinated analogs.
- Higher boiling point due to longer alkyl chain.
1-Fluoronaphthalene (CAS Not Provided)
- Structure : Aromatic compound with fluorine substitution.
- Relevance: Highlights the role of fluorine in aromatic vs.
Physical and Chemical Property Comparison
Key Observations:
Fluorine Effects: In this compound, fluorine’s electron-withdrawing effect increases the acidity of α-hydrogens, facilitating enolate formation in reactions. For 3-Fluorophenylacetone, resonance effects between fluorine and the aromatic ring may stabilize the ketone group, altering its reactivity compared to aliphatic analogs.
Alkyl vs. Aryl Substituents: The phenyl group in 3-Fluorophenylacetone introduces aromaticity and conjugation, reducing solubility in polar solvents compared to aliphatic this compound. The longer alkyl chain in this compound likely increases lipophilicity, making it more suitable for lipid-based applications.
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